2-(1-(4-(2,2-Dimethylpropyl)phenoxy)propan-2-yloxy)pyridine
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Overview
Description
2-(1-(4-(2,2-Dimethylpropyl)phenoxy)propan-2-yloxy)pyridine is an organic compound with a complex structure that includes a pyridine ring and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-(2,2-Dimethylpropyl)phenoxy)propan-2-yloxy)pyridine typically involves multiple steps. One common method includes the reaction of 4-(2,2-dimethylpropyl)phenol with 2-bromopropane in the presence of a base to form 1-(4-(2,2-dimethylpropyl)phenoxy)propan-2-ol. This intermediate is then reacted with pyridine in the presence of a dehydrating agent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-(2,2-Dimethylpropyl)phenoxy)propan-2-yloxy)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(1-(4-(2,2-Dimethylpropyl)phenoxy)propan-2-yloxy)pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-(4-(2,2-Dimethylpropyl)phenoxy)propan-2-yloxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-pentylphenoxy)ethanol: Similar structure but with an ethanol group instead of a pyridine ring.
Pyriproxyfen: Another compound with a pyridine ring and phenoxy group, used as an insect growth regulator.
Uniqueness
2-(1-(4-(2,2-Dimethylpropyl)phenoxy)propan-2-yloxy)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
118608-95-0 |
---|---|
Molecular Formula |
C19H25NO2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-[1-[4-(2,2-dimethylpropyl)phenoxy]propan-2-yloxy]pyridine |
InChI |
InChI=1S/C19H25NO2/c1-15(22-18-7-5-6-12-20-18)14-21-17-10-8-16(9-11-17)13-19(2,3)4/h5-12,15H,13-14H2,1-4H3 |
InChI Key |
XENQLTJYZRXXKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=C(C=C1)CC(C)(C)C)OC2=CC=CC=N2 |
Origin of Product |
United States |
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